molecular formula C19H23BrN6O4 B11668094 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11668094
M. Wt: 479.3 g/mol
InChI Key: DSOLXPZCKFHZSH-ODCIPOBUSA-N
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Description

“8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that features a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydrazine moiety: This step involves the reaction of the purine core with hydrazine derivatives under controlled conditions.

    Addition of the bromophenyl group: This is typically done through a condensation reaction with a bromophenyl aldehyde.

    Functionalization with hydroxy and propan-2-yloxy groups: These groups are introduced through selective alkylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazine moieties.

    Reduction: Reduction reactions can occur at the bromophenyl and hydrazine groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the purine core and hydrazine moiety.

    Reduction products: Reduced forms of the bromophenyl and hydrazine groups.

    Substitution products: Compounds with substituted bromophenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Anticancer Activity: Potential anticancer properties due to its ability to interact with cellular targets.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of “8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in cellular processes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **8-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • **8-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The presence of the bromophenyl group in “8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H23BrN6O4

Molecular Weight

479.3 g/mol

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23BrN6O4/c1-11(2)30-10-14(27)9-26-15-16(25(3)19(29)23-17(15)28)22-18(26)24-21-8-12-4-6-13(20)7-5-12/h4-8,11,14,27H,9-10H2,1-3H3,(H,22,24)(H,23,28,29)/b21-8+

InChI Key

DSOLXPZCKFHZSH-ODCIPOBUSA-N

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C)O

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C)O

Origin of Product

United States

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